molecular formula C8H7BrN2S B1268527 3-Bromo-4,6-dimethylisothiazolo[5,4-b]pyridine CAS No. 61889-26-7

3-Bromo-4,6-dimethylisothiazolo[5,4-b]pyridine

Cat. No. B1268527
CAS RN: 61889-26-7
M. Wt: 243.13 g/mol
InChI Key: GQVKRDRDFJTFEZ-UHFFFAOYSA-N
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Description

3-Bromo-4,6-dimethylisothiazolo[5,4-b]pyridine, also known as 3-Br-4,6-DMIT, is a heterocyclic aromatic compound with a unique chemical structure that has been studied for its potential applications in a variety of scientific fields. It is a member of the isothiazolo[5,4-b]pyridine family and is composed of a benzene ring fused to a 5-membered nitrogen-containing ring. Its structure is characterized by a bromine atom at the 3-position of the isothiazole ring and a methyl group at the 4- and 6-positions. 3-Br-4,6-DMIT has been studied for its potential applications in organic synthesis, medicinal chemistry, and materials science.

Scientific Research Applications

1. Heterocyclic Compound Synthesis

3-Bromo-4,6-dimethylisothiazolo[5,4-b]pyridine and its derivatives play a crucial role in the synthesis of new polyheterocyclic ring systems. These compounds are used as precursors for constructing various heterocyclic derivatives with potential biological properties. For instance, Abdel‐Latif, Mehdhar, and Abdel-Ghani (2019) demonstrated the use of a similar compound, 3-Amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine, for synthesizing pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine derivatives with evaluated in vitro antibacterial properties (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).

2. Structural Analysis

The crystal and molecular structures of derivatives of this compound are of significant interest in chemical research. Karczmarzyk and Malinka (2004) explored the structures of these compounds, providing valuable insights into their chemical behavior and potential applications (Karczmarzyk & Malinka, 2004).

3. Anticancer and Antimicrobial Activity

Compounds derived from this compound have been studied for their potential anticancer and antimicrobial activities. Shelke et al. (2017) synthesized derivatives that showed prominent antibacterial and antifungal activities, as well as notable anticancer activity against breast cancer cell lines (Shelke et al., 2017).

4. Synthesis of Complex Metal Compounds

Derivatives of this compound are utilized in the synthesis of complex metal compounds, which have applications in various fields, including catalysis and biological studies. Omondi et al. (2018) reported on the synthesis of pyrazolylpyridine ruthenium(III) complexes with minimal cytotoxic activity against HeLa cell line (Omondi et al., 2018).

5. Corrosion Inhibition

The imidazo[4,5-b] pyridine derivatives, which are related to this compound, have shown promising results as corrosion inhibitors. Saady et al. (2021) evaluated their performance against mild steel corrosion, demonstrating significant inhibition effects (Saady et al., 2021).

Safety and Hazards

The Material Safety Data Sheet (MSDS) for 3-Bromo-4,6-dimethylisothiazolo[5,4-b]pyridine can be found online . It’s always important to refer to the MSDS for handling and safety information.

properties

IUPAC Name

3-bromo-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2S/c1-4-3-5(2)10-8-6(4)7(9)11-12-8/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQVKRDRDFJTFEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=NS2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60347120
Record name 3-Bromo-4,6-dimethyl[1,2]thiazolo[5,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60347120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

61889-26-7
Record name 3-Bromo-4,6-dimethyl[1,2]thiazolo[5,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60347120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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